molecular formula C20H17ClFN3O2S2 B2923197 N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-19-7

N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2923197
CAS No.: 941874-19-7
M. Wt: 449.94
InChI Key: NLTPBDZQCIFOPU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core, a privileged structure in medicinal chemistry . The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold known for its aromaticity and wide range of reactivity, making it a common feature in many bioactive molecules . This particular compound incorporates a chlorobenzyl group, a fluorophenyl-acetamide chain, and a thioether linkage, which are functional groups often associated with varied biological activities. While the specific biological profile and mechanism of action of this compound require further experimental investigation, analogous thiazole derivatives have demonstrated significant research potential in areas such as antimicrobial and anticancer activities . For instance, structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising in vitro efficacy against bacterial and fungal species, as well as activity against human breast adenocarcinoma cancer cell lines (MCF7) . The presence of the thiazole moiety and amide linkages in this molecule provides a useful template for interaction with various biological targets . This product is intended for research purposes by qualified professionals. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S2/c21-14-3-1-13(2-4-14)10-23-18(26)9-17-11-28-20(25-17)29-12-19(27)24-16-7-5-15(22)6-8-16/h1-8,11H,9-10,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTPBDZQCIFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), antimicrobial efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes elements such as chlorine (Cl), fluorine (F), sulfur (S), and nitrogen (N). Its structure features a thiazole moiety, which is often associated with various biological activities. The presence of halogenated phenyl groups enhances lipophilicity, facilitating cellular penetration.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl-2-chloroacetamides found that these compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans .

Comparative Antimicrobial Efficacy

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
N-(4-chlorobenzyl)-2-acetamideEffectiveLess effectiveModerate
N-(4-fluorophenyl)-2-acetamideHighly effectiveModerately effectiveEffective

The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced antimicrobial activity due to increased lipophilicity, allowing better membrane penetration .

Antitumor Activity

The thiazole ring in the compound has been associated with antitumor properties. Similar compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a related study indicated that thiazole derivatives could induce apoptosis and cell cycle arrest in cancer cells . The compound's potential as an isoform-selective histone deacetylase (HDAC) inhibitor suggests that it may play a role in cancer therapeutics .

Case Study: Antitumor Efficacy

In a xenograft model study, compounds structurally similar to this compound demonstrated tumor growth inhibition rates comparable to established chemotherapeutics . The mechanism of action was attributed to the induction of apoptosis and modulation of cell cycle phases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. These studies indicate that:

  • Thiazole Moiety : Essential for cytotoxic activity.
  • Halogen Substituents : Enhance lipophilicity and membrane permeability.
  • Amino Group Positioning : Influences the interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The biological and physicochemical properties of thiazole acetamides are highly dependent on substituent variations. Key analogues include:

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (MGI%*) Source
N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 954075-75-3) 4-Chlorophenyl, 4-fluorophenylamino N/A N/A N/A
N-(4-Chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide (CAS: 1396878-71-9) 4-Chlorobenzyl, 4-fluorobenzothiazolyl N/A N/A N/A
N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide 4-Chlorophenyl, trimethoxybenzyl-quinazolinone N/A N/A 47% (antitumor)
N-(4-Fluorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide 4-Fluorophenyl, trimethoxybenzyl-quinazolinone N/A N/A 7% (antitumor)
N-(2-Chlorobenzyl)-2-(2-(4-morpholinoethoxyphenyl)thiazol-4-yl)acetamide (8c) 2-Chlorobenzyl, morpholinoethoxy 114–116 21 N/A

Key Observations :

  • Substituent Impact on Activity: The 4-chlorophenyl group in acetamide derivatives demonstrates superior antitumor activity (47% MGI) compared to the 4-fluorophenyl analogue (7% MGI) in quinazolinone-thioacetamide hybrids .
  • Benzyl vs.
  • Heterocyclic Modifications : Thiazole cores fused with benzothiazole (e.g., 4-fluorobenzo[d]thiazol-2-yl ) introduce planar aromatic systems that could influence DNA intercalation or enzyme binding.
Thiazole vs. Thiadiazole Derivatives

Thiadiazole-based acetamides (e.g., 1,3,4-thiadiazol-2-yl derivatives in ) exhibit distinct properties compared to thiazole analogues:

Compound Name Core Structure Melting Point (°C) Yield (%) Activity Notes Source
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazole 132–134 74 N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 1,3,4-Thiadiazole 133–135 88 N/A
N-(4-Chlorobenzyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (Target Compound) Thiazole N/A N/A Hypothesized antitumor N/A

Key Observations :

  • Thermal Stability : Thiadiazole derivatives generally exhibit higher melting points (132–170°C) than thiazole analogues, suggesting greater crystallinity .
  • Synthetic Yield : Benzylthio-substituted thiadiazoles (e.g., 5h, 88% yield) are synthesized more efficiently than chlorobenzyl-thiazole derivatives, possibly due to steric and electronic effects .

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